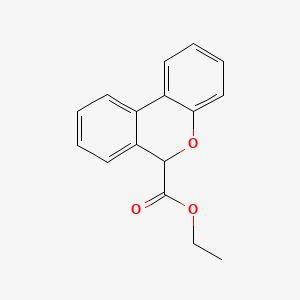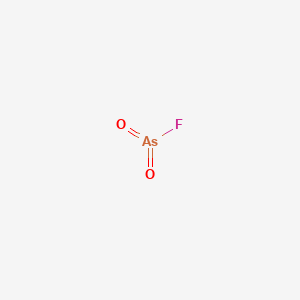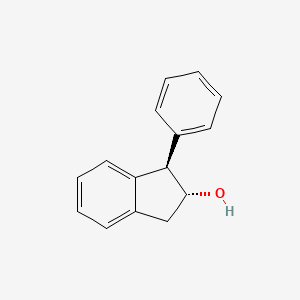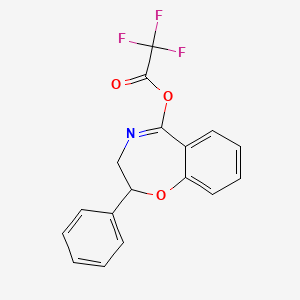
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate is a chemical compound with the molecular formula C₁₇H₁₂F₃NO₃ It is a derivative of benzoxazepine, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate typically involves the following steps:
-
Formation of the Benzoxazepine Ring: : The initial step involves the cyclization of an appropriate precursor, such as a substituted isoindole derivative, to form the benzoxazepine ring. This can be achieved through various methods, including cyclization reactions using catalysts like copper(I) or microwave heating .
-
Introduction of the Trifluoroacetate Group: : The trifluoroacetate group is introduced through an esterification reaction. This involves reacting the benzoxazepine derivative with trifluoroacetic acid in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,5-benzoxazepine: Another benzoxazepine derivative with similar structural features but different functional groups.
1,4-Benzodiazepine: A related heterocyclic compound with a similar ring structure but containing nitrogen atoms at different positions.
Uniqueness
2-Phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
83406-04-6 |
|---|---|
Molecular Formula |
C17H12F3NO3 |
Molecular Weight |
335.28 g/mol |
IUPAC Name |
(2-phenyl-2,3-dihydro-1,4-benzoxazepin-5-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)16(22)24-15-12-8-4-5-9-13(12)23-14(10-21-15)11-6-2-1-3-7-11/h1-9,14H,10H2 |
InChI Key |
BXCXNDKSYRIRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2C(=N1)OC(=O)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


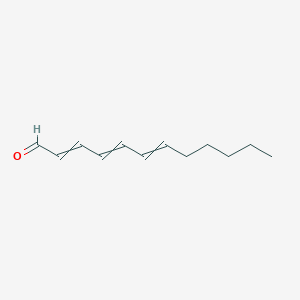

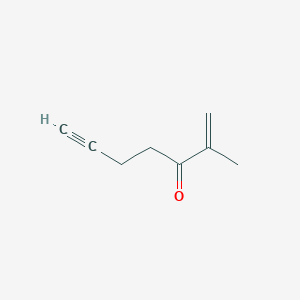
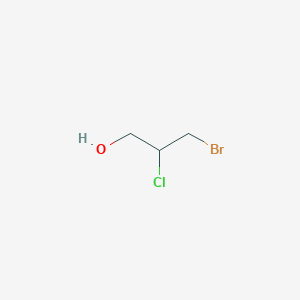
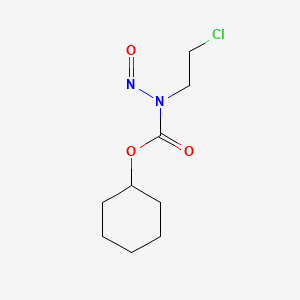
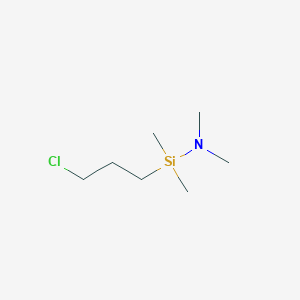
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)

